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molecular formula C12H6Br2N2O B8326184 2-(3,5-Dibromo-phenyl)-oxazolo[4,5-b]pyridine

2-(3,5-Dibromo-phenyl)-oxazolo[4,5-b]pyridine

Cat. No. B8326184
M. Wt: 354.00 g/mol
InChI Key: SKBYSIIVVBIFSI-UHFFFAOYSA-N
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Patent
US07504401B2

Procedure details

3,5-Dibromo-benzoic acid and 2-amino-pyridin-3-ol were condensed to give 2-(3,5-dibromo-phenyl)-oxazolo[4,5-b]pyridine using the conditions of Clark, R. L., et al., J. Med. Chem. 21: 1158-62 (1978). This compound was converted to N-(3-bromo-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide as described in Example 82. Conversion to N-[3-(1H-Indol-4-yl)-5-oxazolo[4,5-b]pyridin-2-yl-phenyl]-acetamide was carried out as described in Example 75. 1H NMR (400 MHz, CD3OD): δ 8.39-8.43 (m, 2H), 8.28 (d, J=1.4 Hz, 1H), 8.15 (t, J=1.7 Hz, 1H), 7.95 (dt, J=4.7, 2.7 Hz, 1H), 7.38-7.41 (m, 1H), 7.30-7.34 (m, 1H), 7.25 (d, J=3.1 Hz, 1H), 7.14-7.17 (m, 2H), 6.67 (d, J=3.1 Hz, 1H), 2.13 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Br:11])[CH:10]=1)[C:5]([OH:7])=O.[NH2:12][C:13]1[C:18](O)=[CH:17][CH:16]=[CH:15][N:14]=1>>[Br:11][C:9]1[CH:8]=[C:4]([C:5]2[O:7][C:18]3[C:13]([N:12]=2)=[N:14][CH:15]=[CH:16][CH:17]=3)[CH:3]=[C:2]([Br:1])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Br)C=1OC=2C(=NC=CC2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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